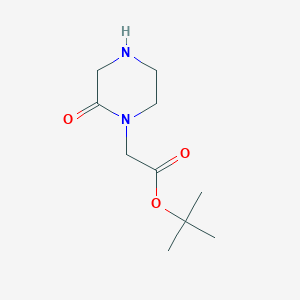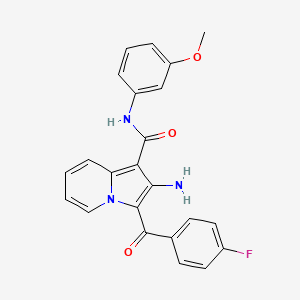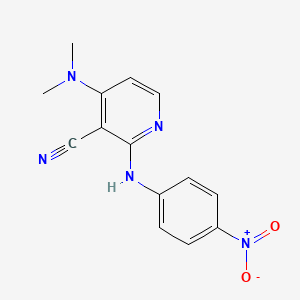
N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis information for N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide was not found, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles
The application of ligands such as 4,7-Dimethoxy-1,10-phenanthroline (L1c) in copper-catalyzed N-arylation of imidazoles and benzimidazoles demonstrates the pivotal role of specific chemical structures in enhancing reaction efficiency. The addition of substances like poly(ethylene glycol) is shown to accelerate these reactions, signifying the importance of component interactions in organic synthesis. This research highlights the adaptability of the process, accommodating a range of imidazoles, benzimidazoles, and aryl halides, and underscores the potential of these chemical frameworks in facilitating complex organic transformations (Altman, Koval, & Buchwald, 2007).
Rhodium(III) Complexes in Catalysis
The study of Rhodium(III) complexes with N-{2-(arylseleno/telluro)ethyl}morpholine reveals their efficacy in catalyzing transfer hydrogenation reactions of ketones. The structural analysis and observed reaction rates illuminate the potential of these complexes in synthetic chemistry and industrial applications, showcasing the utility of specific morpholine derivatives in enhancing catalytic efficiency (Singh, Das, Singh, & Singh, 2010).
Nitric Oxide and Superoxide Interactions
The generation of hydroxyl radicals through the interaction of nitric oxide and superoxide demonstrates the intricate chemical behaviors of morpholine derivatives. The use of 3-morpholinosydnonimine N-ethylcarbamide (SIN-1) to investigate this phenomenon provides insights into the reactive nature of these compounds and their potential applications in understanding oxidative stress and related biological processes (Hogg, Darley-Usmar, Wilson, & Moncada, 1992).
Corrosion Inhibition in Neutral Media
The role of N-ethyl-morpholine salts in inhibiting corrosion of steel in neutral solutions highlights the significance of morpholine derivatives in industrial applications. The study offers valuable insights into the mechanisms of corrosion inhibition and the potential of these compounds in extending the lifespan of metal structures in various environments (Agarwal & Landolt, 1998).
Propriétés
IUPAC Name |
N-benzyl-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-7-9-19(10-8-17)20(25-11-13-28-14-12-25)16-24-22(27)21(26)23-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQADUBVDUGNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)

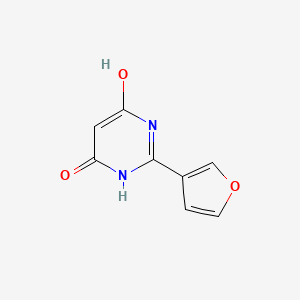
![3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2643593.png)
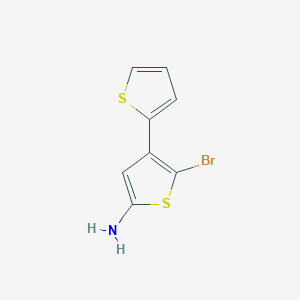
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2643599.png)
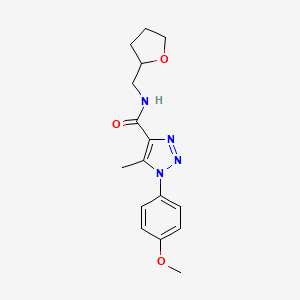
![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)
